molecular formula C15H21NO4 B1403227 (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid CAS No. 1280787-13-4

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid

Cat. No. B1403227
CAS RN: 1280787-13-4
M. Wt: 279.33 g/mol
InChI Key: BJCOXGANXKQLQC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. The synthesis of a compound is often detailed in the methods section of scientific papers .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical methods for determining antioxidant activity have critical applications in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are based on chemical reactions assessing kinetics or equilibrium states through spectrophotometry. These methods have been successfully applied in analyzing the antioxidant capacity of complex samples, contributing to the understanding of chemical interactions and properties that could be relevant to compounds like "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" (Munteanu & Apetrei, 2021).

Microbial Metabolites and Health

Research on microbial metabolites, such as butyric acid, flagellin, and propionic acid, highlights their physiological presence in healthy humans and their involvement in various pathologies. The dual role of these metabolites as both beneficial and harmful underlines the complexity of biochemical interactions, which could be pertinent when studying the physiological and pathological implications of "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" in biological systems (Fröhlich et al., 2015).

Volatile Fatty Acids Production

The microbial production of volatile fatty acids (VFAs) like acetic and propionic acid involves pathways that could be of interest when considering the synthesis and application of complex organic acids in industrial and pharmacological contexts. Understanding these biosynthesis routes and employing metabolic engineering could provide insights into the production and application of compounds such as "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" (Bhatia & Yang, 2017).

Chemical Recycling of PET

The chemical recycling of poly(ethylene terephthalate) (PET) involves breaking down PET to recover pure monomers like terephthalic acid, which can then be repolymerized. This process, involving hydrolysis and glycolysis, could relate to the chemical transformations and applications of "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" in material science and recycling technologies (Karayannidis & Achilias, 2007).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical, health, and environmental hazards. They also provide information on safe handling and storage, as well as measures to take in case of exposure or accidents .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCOXGANXKQLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid

Synthesis routes and methods

Procedure details

The 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester (12.3 g, 41.9 mmol) was dissolved in 200 mL 1:1 THF:water and treated with lithium hydroxide monohydrate (2.64 g, 62.9 mmol) at room temperature. The reaction was stirred at room temperature overnight to completion and concentrated in vacuo. The oily mixture was partitioned with water and washed with EtOAc (discarded). The aqueous was treated with solid KHSO4 until pH<2, then extracted with EtOAc. The combined organic was dried over Na2SO4, filtered, and concentrated in vacuo to afford the 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid as a white solid (10.95 g, 93%). 1H NMR (ca. 1:1 mixture of rotamers) (CDCl3, 400 MHz) δ 10.40-8.40 (br s, 1H), 7.16 (d, J=8.4 Hz, 2H), 7.13 (d, J=8.4 Hz, 2H), 6.80 or 4.91 (br s, 1H), 3.86 and 3.75 (m, 1H), 3.55 (m, 1H), 3.47 (m, 2H), 2.31 (s, 3H), 1.44 and 1.41 (s, 9H). LCMS (APCI−) m/z 557 [2M−H]−. HPLC R2=2.80 min.
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester
Quantity
12.3 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
2.64 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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